molecular formula C27H26N2O2S B2609010 4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide CAS No. 312727-49-4

4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B2609010
CAS No.: 312727-49-4
M. Wt: 442.58
InChI Key: CJHLZZSAUPOCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is a synthetic compound belonging to the pharmaceutically relevant class of N-(thiazol-2-yl)benzamide analogs. The thiazole ring is a versatile heterocycle frequently utilized in medicinal chemistry due to its favorable physicochemical properties and presence in various bioactive molecules . This specific benzamide derivative is of significant interest for early-stage pharmacological and biochemical research. Compounds within this structural class have been identified as potent and selective negative allosteric modators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research into such analogs provides crucial tools for probing the poorly understood physiological functions of ZAC, which is activated by zinc, copper, and protons . Furthermore, the thiazole scaffold is a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including anticancer and antiviral properties, making them valuable for hit-to-lead optimization campaigns in these areas . The mechanism of action for related N-(thiazol-2-yl)benzamides involves non-competitive antagonism, suggesting they do not bind to the orthosteric agonist site but rather to an allosteric site, potentially within the transmembrane or intracellular domains of target receptors like ZAC. This state-dependent inhibition leads to a slow onset of channel block and effectively suppresses agonist-evoked and spontaneous receptor activity . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2S/c1-3-4-18-31-23-16-14-22(15-17-23)26(30)29-27-28-24(20-12-10-19(2)11-13-20)25(32-27)21-8-6-5-7-9-21/h5-17H,3-4,18H2,1-2H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHLZZSAUPOCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or sulfonates in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzamide Moiety

4-Methoxy Analogs
  • 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide (): Molecular Weight: 400.496 g/mol. No bioactivity data are provided, but electronic effects may alter receptor interactions.
Phenoxy Analogs
  • N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Bioactivity: 129.23% activity (p<0.05) in plant growth modulation.
Butoxy vs. Other Alkoxy Chains
  • 4-Butoxy-N-(2,4-difluorophenyl)benzamide (VU0357121) (): A benzamide derivative with a difluorophenyl group instead of thiazole. Known as a metabotropic glutamate receptor modulator, suggesting that the butoxy group may optimize brain penetration in neurological applications.

Modifications on the Thiazole Ring

Sulfonyl and Heterocyclic Additions
  • 3e () : Contains a fluorinated indole and pyrrolopyridine fused to the thiazole.
    • Melting Point: 257–258°C (higher than typical benzamides, indicating enhanced crystallinity).
    • Yield: 97%, suggesting efficient synthesis.
    • The sulfonyl group improves stability but may reduce bioavailability due to increased polarity.
Triazole and Thiadiazole Derivatives
  • Compound 6 () : Features an isoxazole-thiadiazole hybrid.
    • IR: C=O stretch at 1606 cm⁻¹, confirming benzamide integrity.
    • MS: m/z 348 (M⁺), useful for structural validation.
  • 4-Butoxy-N-(4-{4-methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide ():
    • Incorporates a triazole-sulfanyl group, adding hydrogen-bonding capacity and metabolic liability.

Biological Activity

4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

IUPAC Name

  • 4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Molecular Formula

  • C21H22N2O2S

Structural Features

The compound features a thiazole ring , a benzamide core , and a butoxy group , contributing to its unique biological properties. The thiazole moiety is known for its role in various biological activities, including antimicrobial and anticancer effects.

The biological activity of 4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring and benzamide structure facilitate binding to these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, including:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways.

In Vitro Studies

Research indicates that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines like IL-1β and IL-6. For instance, studies on related thiazole derivatives have demonstrated their effectiveness in reducing mRNA expression of these cytokines in human hepatocytes .

In Vivo Studies

In vivo experiments have shown that certain derivatives of thiazole compounds can significantly reduce inflammatory responses without causing hepatotoxicity. For example, compounds derived from similar benzamide structures displayed reduced levels of ALT and AST enzymes, indicating lower liver damage while effectively suppressing inflammation .

Table 1: Comparison of Biological Activities

Compound NameStructureAntimicrobial ActivityAnticancer ActivityCytokine Inhibition
4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamideStructureModerateHigh (in vitro)Yes
Similar Thiazole Derivative AStructureHighModerateYes
Similar Benzamide Derivative BStructureLowHigh (in vivo)No

Note: The structural images are representative; actual structures may vary based on specific substitutions.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of thiazole derivatives found that compounds similar to 4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide exhibited significant activity against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments demonstrated that the compound induced apoptosis in breast cancer cell lines. The study highlighted the role of the thiazole moiety in activating apoptotic pathways through caspase activation and mitochondrial membrane potential disruption.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.